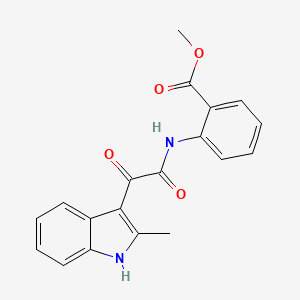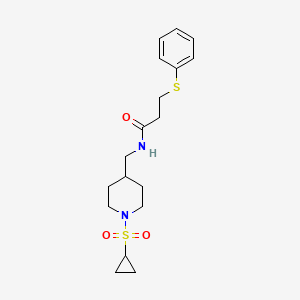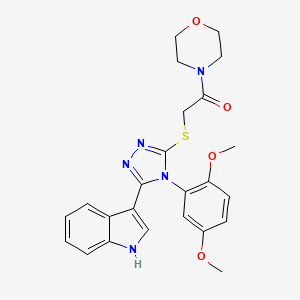![molecular formula C24H22N2O4 B2952372 2-cyclohexyl-8-methoxy-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 896851-24-4](/img/structure/B2952372.png)
2-cyclohexyl-8-methoxy-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyclohexyl-8-methoxy-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as CR8 and is a potent inhibitor of cyclin-dependent kinases (CDKs), which are enzymes that regulate the cell cycle.
Mechanism of Action
CR8 inhibits CDKs by binding to their active sites and preventing the phosphorylation of their substrates. This leads to the arrest of the cell cycle at the G1/S and G2/M checkpoints, which ultimately results in apoptosis. Additionally, CR8 has been shown to induce the expression of p21, a protein that inhibits CDKs and promotes cell cycle arrest.
Biochemical and Physiological Effects
CR8 has been found to exhibit several biochemical and physiological effects. In addition to its anti-cancer activity, CR8 has been shown to have anti-inflammatory properties. It reduces the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibits the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation. CR8 has also been shown to have neuroprotective effects. It reduces the production of reactive oxygen species (ROS) and protects neurons from oxidative stress-induced damage.
Advantages and Limitations for Lab Experiments
CR8 has several advantages for lab experiments. It is a potent inhibitor of CDKs and exhibits anti-cancer activity against various types of cancers. Additionally, it has anti-inflammatory and neuroprotective properties. However, CR8 has some limitations. It has low solubility in water, which makes it difficult to administer in vivo. Furthermore, its synthesis method is complex and yields a low amount of the compound.
Future Directions
There are several future directions for the study of CR8. One area of research is the development of more efficient synthesis methods that yield higher amounts of the compound. Another area of research is the investigation of the potential therapeutic applications of CR8 in other diseases, such as neurodegenerative diseases and autoimmune disorders. Additionally, the combination of CR8 with other anti-cancer drugs could potentially enhance its anti-cancer activity and reduce the risk of drug resistance. Finally, the development of CR8 analogs with improved solubility and pharmacokinetic properties could lead to the development of more effective therapies.
Synthesis Methods
The synthesis of CR8 involves several steps, including the condensation of 2-aminobenzophenone with 2-cyclohexenone, followed by the cyclization of the resulting compound with malononitrile. The final step involves the methylation of the resulting compound with dimethyl sulfate. The yield of CR8 obtained from this synthesis method is approximately 30%.
Scientific Research Applications
CR8 has been extensively studied for its potential therapeutic applications in cancer treatment. CDKs play a crucial role in regulating the cell cycle, and their overexpression is often observed in cancer cells. CR8 inhibits CDKs and thereby arrests the cell cycle, leading to apoptosis (programmed cell death) in cancer cells. Several studies have shown that CR8 exhibits potent anti-cancer activity against various types of cancers, including breast cancer, lung cancer, and leukemia.
properties
IUPAC Name |
2-cyclohexyl-8-methoxy-3-phenylchromeno[2,3-d]pyrimidine-4,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4/c1-29-17-12-13-18-19(14-17)30-23-20(21(18)27)24(28)26(16-10-6-3-7-11-16)22(25-23)15-8-4-2-5-9-15/h3,6-7,10-15H,2,4-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFOGRLRMONQURX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C3=C(O2)N=C(N(C3=O)C4=CC=CC=C4)C5CCCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclohexyl-8-methoxy-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(6-allyl-7-oxo-2-piperidino-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]-N~1~-(1,3-benzodioxol-5-yl)acetamide](/img/structure/B2952291.png)

![4-[(4-chloroanilino)methylene]-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2952296.png)
![6-Bromo-2-(difluoromethyl)-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2952299.png)
![5-amino-1-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-N-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2952300.png)

![2-Phenyl-2,6-diazaspiro[3.3]heptane](/img/structure/B2952302.png)
![2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B2952303.png)
![3-methyl-5-oxo-N-(3-(trifluoromethyl)phenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2952304.png)

![N-[2-(4-fluorophenoxy)ethyl]-4-methylbenzamide](/img/structure/B2952306.png)

![(E)-4-(Dimethylamino)-N-propan-2-yl-N-[(2-pyridin-2-ylphenyl)methyl]but-2-enamide](/img/structure/B2952310.png)
![(R)-3-benzyl-7-bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B2952311.png)